molecular formula C25H30N4O5 B1429324 Collagenase Chromophore Substrate Test Substance CAS No. 98640-71-2

Collagenase Chromophore Substrate Test Substance

Cat. No. B1429324
CAS RN: 98640-71-2
M. Wt: 466.5 g/mol
InChI Key: GDWCICAVNWGMDQ-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Collagenase Chromophore Substrate Test Substance, also known as 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH, is a BioReagent used for quantitative collagenase determination . It has a molecular formula of C25H30N4O5 and a molecular weight of 466.53 .


Molecular Structure Analysis

The molecular structure of the Collagenase Chromophore Substrate Test Substance is represented by the formula C25H30N4O5 . The InChI string and SMILES string provide more detailed information about its molecular structure .


Chemical Reactions Analysis

The Collagenase Chromophore Substrate is specifically cleaved by collagenase between the leucine and glycine residues . Digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III) .


Physical And Chemical Properties Analysis

The Collagenase Chromophore Substrate Test Substance is a powder or crystal form substance . It has a molecular weight of 466.53 .

Scientific Research Applications

Heterotrimeric Collagen Peptides as Fluorogenic Collagenase Substrates

Research by Müller et al. (2000) in the field of biochemistry has led to the development of heterotrimeric collagen peptides that can act as fluorogenic substrates for collagenases like MMP-1 and MMP-13. These substrates, which undergo a significant increase in fluorescence intensity upon cleavage, are useful for studying interstitial collagenases (Müller, Ottl, & Moroder, 2000).

Fluorescent Assay for Vertebrate Collagenases

A fluorescent peptide substrate has been developed by Bond, Auld, and Lobb (1986), which is specifically cleaved by human skin fibroblast and bovine corneal cell collagenases at the Gly-Ile bond. This assay is particularly useful for screening large numbers of samples in various collagenase-dependent systems (Bond, Auld, & Lobb, 1986).

Substrate Specificity of Human Collagenase 3

Deng et al. (2000) explored the substrate specificity of human collagenase 3 (MMP-13) using a phage-displayed random hexapeptide library. They identified and synthesized specific peptide substrates, providing insights into the enzyme's substrate preferences and potential applications in understanding the degradation of various types of collagen (Deng et al., 2000).

Human Leukocyte Collagenase Assay

Turto et al. (1977) developed a new assay method for human leukocyte collagenase using native radioactive collagen as a substrate. This method allows for a precise quantification of collagenase activity and is beneficial for studies involving connective tissue degradation (Turto et al., 1977).

Microassay for Collagenase Activities on Collagenous Substrates

Schlage (1988) introduced a rapid and sensitive microassay for bacterial collagenase and other proteolytic activities on collagenous substrates. This assay offers higher sensitivity compared to conventional methods and is suitable for serial determinations of collagenase activity (Schlage, 1988).

Immunoassay for Collagenase Activity Estimation in Tissues

Chakraborty and Eghbali (1991) developed an immunoassay for rapid, qualitative measurement of collagenase activity in mammalian tissues. This method leverages an enzyme-linked immunosorbent assay (ELISA) and is particularly valuable for clinical studies involving tissue repair and wound healing (Chakraborty & Eghbali, 1991).

Potentiometric Assay for Collagenase Using Urease-Labelled Substrate

Narinesingh and Ngo (1989) presented a sensitive and rapid potentiometric assay for collagenase, using an insoluble urease-gelatin conjugate as a substrate. This assay monitors urease activity released upon collagenase action, offering a novel approach to quantify collagenase activity (Narinesingh & Ngo, 1989).

properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCICAVNWGMDQ-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746745
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Collagenase Chromophore Substrate Test Substance

CAS RN

98640-71-2
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
О Веребська - 2020 - ekmair.ukma.edu.ua
Проаналізовано сироватку крові 47 хворих на остеоартроз колінного суглоба, із них 22 хворих з II стадією, 10 хворих з III стадією та 15 хворих з IV стадією захворювання. У …
Number of citations: 0 ekmair.ukma.edu.ua

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